Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Overview
Description
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a chemical compound with the molecular formula C17H20N2O2 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a tert-butylphenyl group at the 3rd position
Scientific Research Applications
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the pyridine nucleotide metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and the availability of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes involved in the pyridine nucleotide metabolism, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The compound’s interactions with metabolic enzymes and cofactors are essential for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s biological activity, as they determine its interactions with specific biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available picolinic acid derivatives.
Esterification: The esterification of the carboxylic acid group to form the methyl ester is usually carried out using methanol and an acid catalyst.
Substitution: The tert-butylphenyl group is introduced via a substitution reaction, often using tert-butylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-3-phenylpicolinate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Methyl 6-amino-3-(4-methylphenyl)picolinate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and binding affinity.
Uniqueness
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required.
Properties
IUPAC Name |
methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBKSVVZXZVJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682498 | |
Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-65-3 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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